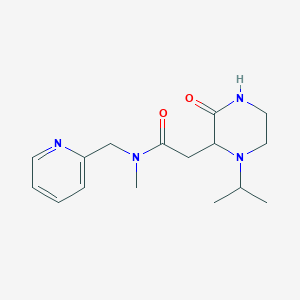![molecular formula C20H24N2O4S B6117487 N-(2-hydroxycyclohexyl)-4-[methyl(phenylsulfonyl)amino]benzamide](/img/structure/B6117487.png)
N-(2-hydroxycyclohexyl)-4-[methyl(phenylsulfonyl)amino]benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-hydroxycyclohexyl)-4-[methyl(phenylsulfonyl)amino]benzamide, also known as Methylphenidate, is a synthetic compound that belongs to the class of central nervous system (CNS) stimulants. It is widely used as a medication for the treatment of attention deficit hyperactivity disorder (ADHD) and narcolepsy. Methylphenidate is also used for cognitive enhancement and as a performance-enhancing drug.
作用机制
N-(2-hydroxycyclohexyl)-4-[methyl(phenylsulfonyl)amino]benzamideate works by increasing the levels of dopamine and norepinephrine in the brain. It blocks the reuptake of these neurotransmitters, leading to an increase in their concentration in the synaptic cleft. This results in enhanced neurotransmission and improved cognitive function.
Biochemical and Physiological Effects:
N-(2-hydroxycyclohexyl)-4-[methyl(phenylsulfonyl)amino]benzamideate has several biochemical and physiological effects. It increases heart rate, blood pressure, and body temperature. It also increases the release of glucose from the liver and decreases appetite. N-(2-hydroxycyclohexyl)-4-[methyl(phenylsulfonyl)amino]benzamideate can also cause side effects such as insomnia, anxiety, and irritability.
实验室实验的优点和局限性
N-(2-hydroxycyclohexyl)-4-[methyl(phenylsulfonyl)amino]benzamideate has several advantages for lab experiments. It is a well-studied compound with a known mechanism of action. It can be easily administered to animals and humans, and its effects can be measured using various behavioral and physiological assays. However, N-(2-hydroxycyclohexyl)-4-[methyl(phenylsulfonyl)amino]benzamideate has several limitations as well. It can cause side effects that may interfere with the interpretation of results. It is also a controlled substance and requires special permits for its use in research.
未来方向
N-(2-hydroxycyclohexyl)-4-[methyl(phenylsulfonyl)amino]benzamideate has several potential future directions for research. It can be studied for its potential use in the treatment of other cognitive disorders such as Alzheimer's disease and schizophrenia. It can also be studied for its potential use in enhancing cognitive function in healthy individuals. Further research is needed to understand the long-term effects of N-(2-hydroxycyclohexyl)-4-[methyl(phenylsulfonyl)amino]benzamideate use and to develop safer and more effective drugs for the treatment of cognitive disorders.
Conclusion:
In conclusion, N-(2-hydroxycyclohexyl)-4-[methyl(phenylsulfonyl)amino]benzamideate is a well-studied compound that has several therapeutic and cognitive enhancing effects. It works by increasing the levels of dopamine and norepinephrine in the brain and has been shown to improve attention, concentration, and cognitive performance in individuals with ADHD and other cognitive disorders. N-(2-hydroxycyclohexyl)-4-[methyl(phenylsulfonyl)amino]benzamideate has several advantages for lab experiments but also has limitations that need to be considered. Further research is needed to fully understand the potential of N-(2-hydroxycyclohexyl)-4-[methyl(phenylsulfonyl)amino]benzamideate and to develop safer and more effective drugs for the treatment of cognitive disorders.
合成方法
N-(2-hydroxycyclohexyl)-4-[methyl(phenylsulfonyl)amino]benzamideate is synthesized through a multi-step process that involves the reaction of 2-hydroxycyclohexanone with methylamine, followed by the reaction with p-toluenesulfonyl chloride to form the intermediate compound. The intermediate compound is then reacted with 4-aminobenzoyl chloride to form the final product, N-(2-hydroxycyclohexyl)-4-[methyl(phenylsulfonyl)amino]benzamideate.
科学研究应用
N-(2-hydroxycyclohexyl)-4-[methyl(phenylsulfonyl)amino]benzamideate has been extensively studied for its therapeutic and cognitive enhancing effects. It has been shown to improve attention, concentration, and cognitive performance in individuals with ADHD and other cognitive disorders. N-(2-hydroxycyclohexyl)-4-[methyl(phenylsulfonyl)amino]benzamideate has also been studied for its potential use in the treatment of depression, anxiety, and addiction.
属性
IUPAC Name |
4-[benzenesulfonyl(methyl)amino]-N-(2-hydroxycyclohexyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O4S/c1-22(27(25,26)17-7-3-2-4-8-17)16-13-11-15(12-14-16)20(24)21-18-9-5-6-10-19(18)23/h2-4,7-8,11-14,18-19,23H,5-6,9-10H2,1H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSXBHHRLIYNZHV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=C(C=C1)C(=O)NC2CCCCC2O)S(=O)(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-(4-isopropylphenyl)-1-[(4-methyl-1,3-thiazol-5-yl)carbonyl]-3-piperidinamine](/img/structure/B6117420.png)
![2-{[(4-chlorophenoxy)acetyl]amino}-N-(2-methylphenyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B6117422.png)
![N-(2-methylphenyl)-6-[(4-methyl-1-piperazinyl)methyl]-1,3,5-triazine-2,4-diamine](/img/structure/B6117430.png)
![N-ethyl-4-[2-({[4-(4-methoxyphenyl)-2,6-dioxocyclohexylidene]methyl}amino)ethyl]-1-piperazinecarbothioamide](/img/structure/B6117444.png)
![1-(cyclohexylmethyl)-3-hydroxy-3-{[4-(methoxymethyl)-1-piperidinyl]methyl}-2-piperidinone](/img/structure/B6117450.png)
![2-[amino(4-amino-1,2,5-oxadiazol-3-yl)methylene]-1-phenyl-1,3-butanedione](/img/structure/B6117457.png)
![2-{[(2-methyl-1H-indol-3-yl)methylene]amino}-N-(2-methylphenyl)-3-thiophenecarboxamide](/img/structure/B6117463.png)
![1-({5-[(2,4-difluorophenoxy)methyl]-3-isoxazolyl}carbonyl)-3-piperidinol](/img/structure/B6117469.png)
![5-(1,3-benzodioxol-5-yl)-N-(2-pyridinylmethyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B6117473.png)


![3-(3-chlorophenyl)-N-[(1-methyl-1H-imidazol-2-yl)methyl]-3-phenylpropanamide](/img/structure/B6117491.png)
![2-[(2-methyl-1-piperidinyl)carbonyl]-5-phenyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine](/img/structure/B6117492.png)

